molecular formula C25H20F3NO3S B2812333 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate CAS No. 76016-86-9

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B2812333
CAS No.: 76016-86-9
M. Wt: 471.49
InChI Key: JXTQDCJQBAZWIB-UHFFFAOYSA-M
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Description

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C25H20F3NO3S and a molecular weight of 471.49 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl and phenyl groups, and a trifluoromethanesulfonate counterion. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 2,4,6-triphenylpyridine with methylating agents in the presence of trifluoromethanesulfonic acid . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyridinium nitrogen, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridinium core or the phenyl substituents.

Scientific Research Applications

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2,4,6-triphenylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N.CHF3O3S/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)8(5,6)7/h2-18H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQDCJQBAZWIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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